molecular formula C12H23NO10 B568209 Man3N(a1-1a)Glc CAS No. 121844-60-8

Man3N(a1-1a)Glc

Cat. No.: B568209
CAS No.: 121844-60-8
M. Wt: 341.313
InChI Key: OHNBYBTUSOVUMK-YBFCQOOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Man3N(a1-1a)Glc is a defined oligosaccharide compound of significant interest in glycobiology research. This high-purity reagent serves as a critical standard and tool for investigating glycan biosynthetic pathways, enzyme specificity studies, and protein-carbohydrate interaction analysis. It is particularly valuable in the study of N-glycan processing and the development of synthetic glycoconjugates. Researchers utilize this compound for its well-characterized structure in mass spectrometry calibration and as a building block for the chemoenzymatic synthesis of more complex glycan structures. Our product is supplied with comprehensive analytical data to ensure quality and consistency in your experiments. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

121844-60-8

Molecular Formula

C12H23NO10

Molecular Weight

341.313

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8+,9+,10-,11-,12-/m1/s1

InChI Key

OHNBYBTUSOVUMK-YBFCQOOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O

Synonyms

3-Amino-3-deoxy-α-D-mannopyranosyl-α-D-glucopyranoside

Origin of Product

United States

Preparation Methods

Strain Selection and Culture Conditions

The filamentous fungus Ashbya gossypii (ATCC 10895) has been extensively utilized for producing high-mannose N-glycans due to its efficient protein secretion and glycosylation machinery. Pre-cultures are inoculated in Ashbya Full Medium at 30°C for 17 hours, followed by large-scale bioreactor cultivation in defined mineral medium (DMM). Biomass measurements and protein secretion are monitored triplicate to ensure reproducibility.

Protein Harvesting and N-glycan Release

Post-cultivation, culture supernatants are concentrated via vacuum evaporation, and proteins are precipitated using ice-cold acetone with trichloroacetic acid. The pellet is resolubilized in sodium phosphate buffer (pH 7.3), denatured with sodium dodecyl sulfate (SDS) and 2-mercaptoethanol, and treated with PNGase F to enzymatically release N-glycans. Glycans are extracted through sequential methanol washes, lyophilized, and purified for downstream analysis.

Key Data:

  • Yield : ~100 mg glycoprotein per 750 mL culture.

  • Glycan Profile : Dominated by Man₅–₉GlcNAc₂ structures, with Man₈GlcNAc₂ as the major component (60–70%).

Chemo-Enzymatic Synthesis of Customized N-glycans

Chitinase-Catalyzed Transglycosylation

The Bacillus chitinase Chi100 enables the transfer of oligosaccharides from glycosyl oxazoline donors to N-acetylglucosamine (GlcNAc) acceptors. For example, LacNAc-oxazoline (Galβ1-4GlcNAc-oxazoline) reacts with Fmoc-protected Asn-GlcNAc to form trisaccharide derivatives in 55% yield. The reaction is performed in phosphate buffer (pH 6.5) at 30°C, with donor-to-acceptor molar ratios of 12:1.

Substrate Specificity and Optimization

Chi100 exhibits strict regioselectivity for β1-4 linkages but tolerates substitutions at the "-2" subsite (e.g., galactose or glucose instead of GlcNAc). For instance, Manα1-3Glcβ1-4GlcNAc-oxazoline serves as a viable donor, enabling the synthesis of Manα1-3Glcβ1-4GlcNAcβ1-4GlcNAc-RB neoglycoproteins. Competing hydrolysis of oxazoline donors limits yields, necessitating excess donor substrates (60:1 molar ratio).

Reaction Conditions:

ParameterValue
Temperature30°C
pH6.5 (phosphate buffer)
Enzyme Concentration30 µg Chi100 per 200 µl reaction
Yield (LacNAc-oxazoline)55%
Yield (Manα1-3Glc donor)20%

Structural Characterization via NMR and MS

NMR Spectroscopy of Native N-glycans

One-dimensional ¹H NMR spectra of A. gossypii N-glycans reveal structural reporters for α1-3, α1-6, and α1-2 mannosidic linkages. Key chemical shifts include:

  • Man-3 (β1-4-linked) : H-1 at 4.774 ppm.

  • Man-40 (α1-6-linked) : H-1 at 4.87–4.929 ppm.

  • Man-A (α1-3-linked) : H-1 at 5.400 ppm when substituted with α1-2-linked Man-D2.

Mass Spectrometric Validation

MALDI-TOF MS of enzymatically synthesized neoglycoproteins confirms molecular masses matching theoretical values. For example, the trisaccharide derivative Galβ1-4GlcNAcβ1-4GlcNAc-Asn exhibits an observed mass of 923.14 Da (calculated: 923.33 Da).

Comparative Analysis of Natural vs. Synthetic Man₃GlcNAc₂

Purity and Heterogeneity

Naturally extracted N-glycans from A. gossypii show inherent heterogeneity (Man₅–₉GlcNAc₂), whereas chemo-enzymatic synthesis produces uniform Man₃GlcNAc₂ structures. The latter method avoids contaminating high-mannose isoforms but requires rigorous donor substrate engineering.

Scalability and Practical Considerations

Microbial cultivation offers high-volume yields (100 mg glycoprotein per liter) but necessitates laborious purification. Chemo-enzymatic routes, while precise, face challenges in donor accessibility and enzyme stability, limiting large-scale applications .

Q & A

Q. Table 1: Structural Analysis Workflow

TechniqueKey ParametersData Output
NMR600 MHz+, D₂O solvent, 298 KChemical shifts, coupling constants
HRMSResolution >30,000, ESI+ modeExact mass, isotopic pattern
X-rayCryo-cooling, synchrotron sourceElectron density maps

How can researchers optimize the in vitro synthesis of this compound to improve yield and purity?

Category : Advanced
Answer :

Design of Experiments (DOE) : Vary enzyme concentrations (e.g., glycosyltransferases), pH (5.5–7.5), and temperature (25–37°C). Use response surface methodology to identify optimal conditions .

Purification Strategies : Combine ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC). Monitor purity via SDS-PAGE and HPLC (≥98% purity threshold) .

Quality Control : Validate synthetic products using enzymatic digestion assays (e.g., specificity of α-mannosidases) and compare with natural isolates .

What are the common biological sources of this compound, and how are they identified in literature reviews?

Category : Basic
Answer :

  • Database Mining : Use GlyTouCan and UniCarb-DB to cross-reference glycan structures. Filter entries by species (e.g., mammalian cells, yeast) and tissue type .
  • Experimental Validation : Extract glycans from target organisms (e.g., CHO cells) using PNGase F digestion. Confirm presence via lectin arrays or immunoblotting .

How should discrepancies in reported enzymatic activity toward this compound be addressed?

Category : Advanced
Answer :

Meta-Analysis : Systematically compare protocols (e.g., substrate concentration, buffer composition) across studies. Use PRISMA guidelines to assess bias .

Replication Studies : Reproduce key experiments under standardized conditions (e.g., 50 mM Tris-HCl pH 7.4, 25°C). Quantify activity via Michaelis-Menten kinetics and report standard deviations .

Error Source Identification : Test for contaminants (e.g., protease inhibitors) and validate enzyme purity via SDS-PAGE .

What role does this compound play in glycoprotein biosynthesis, and how is this investigated experimentally?

Category : Basic
Answer :

  • Knockout Models : Use CRISPR/Cas9 to disrupt glycosylation genes (e.g., ALG3). Analyze glycoproteins via LC-MS/MS to detect truncated glycoforms .
  • Biochemical Assays : Incubate radiolabeled UDP-GlcNAc with microsomal membranes. Track incorporation into glycoproteins using autoradiography .

What statistical methods are appropriate for analyzing variability in this compound quantification assays?

Category : Advanced
Answer :

  • ANOVA : Compare means across ≥3 experimental batches. Apply Tukey’s HSD post-hoc test to identify outlier datasets .
  • Error Propagation : Calculate combined uncertainty (e.g., HPLC peak integration ± MS calibration errors) using Monte Carlo simulations .

How is the stability of this compound assessed under physiological conditions?

Category : Basic
Answer :

Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 0–72 hours. Monitor degradation via HILIC-UPLC .

Kinetic Modeling : Fit degradation data to first-order kinetics. Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

How to design isotopic labeling studies to trace this compound metabolic pathways?

Category : Advanced
Answer :

Tracer Selection : Use ¹³C-glucose or ¹⁵N-GlcNAc. Optimize labeling efficiency via time-course MS analysis .

Pathway Mapping : Apply flux balance analysis (FBA) to model isotope incorporation into glycan precursors (e.g., GDP-mannose) .

What challenges arise in isolating this compound from biological mixtures?

Category : Basic
Answer :

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with amide columns. Optimize gradient elution (ACN:H₂O + 0.1% TFA) .
  • Interference Mitigation : Pre-treat samples with protease/RNase cocktails to remove contaminants .

How can computational modeling predict this compound interactions with proteins?

Category : Advanced
Answer :

Molecular Dynamics (MD) : Simulate glycan-protein complexes in GROMACS. Use CHARMM36 force field for carbohydrates .

Docking Studies : Perform rigid/flexible docking with AutoDock Vina. Validate predictions via SPR binding assays (KD < 1 μM threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.